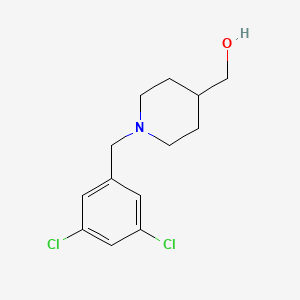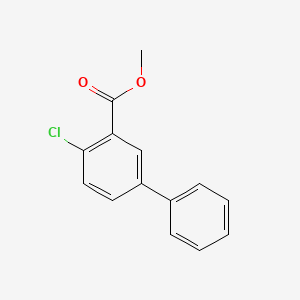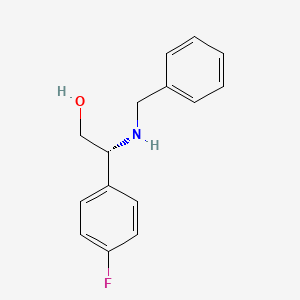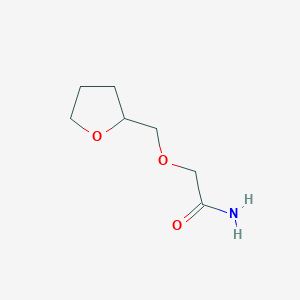
(1-(3,5-Dichlorobenzyl)piperidin-4-yl)methanol
Descripción general
Descripción
“(1-(3,5-Dichlorobenzyl)piperidin-4-yl)methanol” is a chemical compound with the molecular formula C13H17Cl2NO. It belongs to the class of organic compounds known as n-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom .
Molecular Structure Analysis
The molecular structure of “(1-(3,5-Dichlorobenzyl)piperidin-4-yl)methanol” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, conjugated to a benzyl group through one nitrogen ring atom . The benzyl group is further substituted with two chlorine atoms at the 3rd and 5th positions.Aplicaciones Científicas De Investigación
Pharmacological Applications in Drug Design
Piperidine derivatives, including “(1-(3,5-Dichlorobenzyl)piperidin-4-yl)methanol”, are crucial in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and play a significant role in drug design due to their structural versatility and biological activity . The compound’s structure allows for the development of new drugs with potential efficacy against various diseases.
Antimalarial Activity
This compound has shown promise in the fight against malaria, particularly against resistant strains of Plasmodium falciparum. Studies have indicated that certain piperidine derivatives exhibit high selectivity and potency in inhibiting the growth of malaria parasites, suggesting that further exploration could lead to new antimalarial drugs .
Direcciones Futuras
Piperidine derivatives, including “(1-(3,5-Dichlorobenzyl)piperidin-4-yl)methanol”, have potential applications in various fields due to their versatile structure . They are being utilized in different therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Further exploration of the core structure using chemistry approaches and biological screening may yield important leads in these fields .
Mecanismo De Acción
Target of Action
Similar compounds have been found to have high selectivity for resistant strains of plasmodium falciparum , suggesting potential antimalarial activity.
Mode of Action
It is suggested that the hydroxyl group at c-7’ in these alcohol analogues is contributing greatly to their antiplasmodial activity .
Biochemical Pathways
Similar compounds have been found to inhibit the growth of plasmodium falciparum, suggesting that they may interfere with the parasite’s metabolic pathways .
Result of Action
Similar compounds have been found to inhibit the growth of plasmodium falciparum, suggesting potential antimalarial activity .
Propiedades
IUPAC Name |
[1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c14-12-5-11(6-13(15)7-12)8-16-3-1-10(9-17)2-4-16/h5-7,10,17H,1-4,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPTVCQPNKETCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3,5-Dichlorobenzyl)piperidin-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(Methylamino)methyl]cyclopentan-1-amine](/img/structure/B1464172.png)



![2-[3-(2-Hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1464176.png)
![tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1464177.png)


![tert-Butyl 4-[5-bromo-2-(tert-butyl)-4-pyrimidinyl]-1-piperidinecarboxylate](/img/structure/B1464181.png)
![Methyl 2-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)acetate](/img/structure/B1464187.png)
![5-Amino-1-[(4-methyl-2-morpholinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B1464189.png)

![3-(Tert-butoxycarbonyl)-2-methylimidazo[1,2-A]pyridine-7-carboxylic acid](/img/structure/B1464194.png)